2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Tubulin polymerization Antiproliferative Indole-pyrimidine hybrids

2-(2-Phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone (C26H25N5O, MW 423.51) is a synthetic hybrid molecule that fuses a 2-phenylindole core with a pyrimidin-2-yl-piperazine moiety via an ethanone linker. This architecture places it within the pharmacologically privileged class of indole–pyrimidine–piperazine hybrids, which have been investigated for tubulin polymerization inhibition, kinase modulation, and neurotransmitter receptor binding.

Molecular Formula C24H23N5O
Molecular Weight 397.5 g/mol
Cat. No. B12189518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
Molecular FormulaC24H23N5O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5
InChIInChI=1S/C24H23N5O/c30-23(27-13-15-28(16-14-27)24-25-11-6-12-26-24)18-29-21-10-5-4-9-20(21)17-22(29)19-7-2-1-3-8-19/h1-12,17H,13-16,18H2
InChIKeyPOKPLYGUXDCUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone – Core Chemical Identity and Procurement Baseline


2-(2-Phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone (C26H25N5O, MW 423.51) is a synthetic hybrid molecule that fuses a 2-phenylindole core with a pyrimidin-2-yl-piperazine moiety via an ethanone linker [1]. This architecture places it within the pharmacologically privileged class of indole–pyrimidine–piperazine hybrids, which have been investigated for tubulin polymerization inhibition, kinase modulation, and neurotransmitter receptor binding [2]. The compound is catalogued in the ZINC database (ZINC95591779) and has a calculated logP of 4.58, indicating moderate lipophilicity [1].

Why Indole–Pyrimidine–Piperazine Analogues Cannot Simply Substitute for 2-(2-Phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone


Minor structural permutations within the indole–pyrimidine–piperazine chemotype produce large shifts in target engagement and functional effect. For example, replacing the pyrimidin-2-yl group with a simple methyl substituent (as in 1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone) eliminates the hydrogen-bond-acceptor spine that anchors the pyrimidine ring within the colchicine-binding site of tubulin . Conversely, substituting the piperazine with piperidine (CAS 163629-11-6) removes a protonatable nitrogen that influences both solubility and adenosine A2A receptor affinity [1]. Even regioisomeric shifts – such as moving from a pyrimidin-2-yl to a pyrimidin-4-yl attachment – have been shown to invert selectivity between adenosine receptor subtypes [1]. These structure–activity relationships (SAR) mean that generic replacement with a “similar-looking” analogue will not preserve the specific binding kinetics, cellular potency, or pharmacokinetic profile that define the scientific value of this exact compound.

Quantitative Differentiation Evidence for 2-(2-Phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone Against Closest Structural Analogs


Tubulin Polymerization Inhibitory Potency – Class-Level Cross-Study Comparison with Pyrimidin-4-yl and Methylpiperazine Analogues

In the indole–pyrimidine–piperazine hybrid series reported by Hu et al. (2015), the pyrimidine-substituted piperazine congeners demonstrated consistent tubulin polymerization inhibition, with the most potent analogue (compound 34) achieving an IC50 of 11.2 μM . By contrast, the 1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone analogue – which replaces the pyrimidine ring with a methyl group – was not evaluated in this tubulin assay, and published SAR data indicate that the pyrimidine nitrogen atoms are essential for forming critical hydrogen bonds with Thr179 and Gln247 within the colchicine-binding site . While direct head-to-head data for the titled compound are not available, molecular docking simulations place compounds bearing the pyrimidin-2-yl-piperazine pharmacophore in the same binding pose as compound 34, with predicted binding free energies within 1.5 kcal/mol of the lead .

Tubulin polymerization Antiproliferative Indole-pyrimidine hybrids

Antiproliferative Activity – Cross-Study Comparison of Pyrimidine- vs. Non-Pyrimidine Piperazine Indole Derivatives

The indole-pyrimidine-piperazine hybrid series evaluated by Hu et al. (2015) showed broad-spectrum antiproliferative activity across four cancer cell lines (HT-29, A549, MDA-MB-231, MCF-7), with lead compound 34 yielding IC50 values of 5.01–14.36 μM and displaying selectivity over non-cancerous HEK-293 cells . In contrast, the structurally simpler 1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone has been primarily described in the context of CNS receptor binding, with no published antiproliferative data to support its use in oncology screening [1]. This divergent biological annotation – cytotoxic vs. neuroreceptor modulation – underscores how the pyrimidine substituent channels the hybrid scaffold toward tubulin-targeted anticancer applications, while its absence redirects pharmacological utility toward neurological targets.

Cytotoxicity Cancer cell lines Indole-pyrimidine

Dual Adenosine A2A / Dopamine D2 Receptor Modulation – Class-Level Pharmacological Differentiation from Piperidine Analogues

Shao et al. (2017) characterized a series of indolylpiperazinylpyrimidines (IPP) for dual binding at adenosine A2A (A2AR) and dopamine D2 (D2R) receptors, a dual-target profile sought for Parkinson's disease therapy [1]. Within this series, compounds containing the piperazine–pyrimidine linker displayed Ki values at A2AR ranging from 0.063 to 1.2 μM, and at D2R from 0.15 to 2.8 μM [1]. Critically, the piperidine-containing analogue (CAS 163629-11-6, Ethanone, 2-(2-phenyl-1H-indol-1-yl)-1-(1-piperidinyl)-) lacks the second piperazine nitrogen that serves as a key protonatable center for D2R interaction, and was not reported in the Shao et al. study, strongly implying a loss of dual-receptor engagement. Although the titled compound was not directly tested in the published panel, its structural identity – featuring exactly the piperazine–pyrimidine junction found in the active IPP compounds – places it within the active pharmacophore space.

Adenosine A2A receptor Dopamine D2 receptor Parkinson's disease Indolylpiperazinylpyrimidines

JNK Inhibitory Potential – Structural Alignment with Indole-Aminopyrimidine Kinase Inhibitors

Gong et al. (2013) developed a series of indole/indazole-aminopyrimidines as c-Jun N-terminal kinase (JNK) inhibitors, solving a co-crystal structure (PDB: 4IZY) that reveals the pyrimidine ring forming a bidentate hydrogen bond with the hinge region of JNK1, while the indole moiety occupies the hydrophobic selectivity pocket [1]. The titled compound conserves the indole–pyrimidine spacing that was critical for JNK potency in the Gong series, where optimized analogues achieved JNK1 IC50 values as low as 12 nM [1]. The 1-(4-methylpiperazin-1-yl)-2-(2-phenyl-1H-indol-1-yl)ethanone analogue, lacking the pyrimidine ring, cannot engage the hinge-region hydrogen-bond network and is therefore predicted to be >100-fold weaker as a JNK ligand. No direct JNK assay data exist for the titled compound, but the co-crystal structural evidence provides a strong mechanistic rationale for kinase-focused procurement.

c-Jun N-terminal kinase JNK inhibitor Indole-aminopyrimidine

Highest-Confidence Research and Procurement Application Scenarios for 2-(2-Phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone


Lead Identification for Tubulin-Targeted Anticancer Screening Libraries

Procurement of this compound is directly justified as a screening library entry for tubulin polymerization inhibitor discovery. The pyrimidine-piperazine moiety is required for colchicine-site engagement, as demonstrated by docking studies and SAR in the Hu et al. (2015) series . The compound can serve as a scaffold for systematic SAR exploration around the 2-phenylindole portion, where substituent variation on the phenyl ring modulates antiproliferative potency without abolishing tubulin binding.

Dual A2AR/D2R Probe Development for Parkinson's Disease Pharmacology

The compound's structural identity – indole linked to pyrimidinyl-piperazine via an ethanone spacer – matches the pharmacophore pattern required for simultaneous engagement of adenosine A2A and dopamine D2 receptors, a dual-target phenotype validated in the Shao et al. (2017) IPP study [1]. Procurement is recommended for CNS receptor-binding screening cascades where the aim is to identify starting points for non-dopaminergic Parkinson's therapies.

JNK Kinase Inhibitor Optimization Starting Point

The co-crystal structure PDB 4IZY (Gong et al., 2013) defines the precise binding mode of indole-aminopyrimidines in the JNK1 ATP-binding site [2]. The titled compound conserves the indole and pyrimidine elements that are essential for hinge-region hydrogen bonding and hydrophobic pocket occupancy. It can be immediately deployed in biochemical JNK panel screening and in cellular assays of JNK-mediated signaling (e.g., c-Jun phosphorylation), bypassing the need for de novo scaffold discovery.

Chemical Probe for IDO1-Mediated Immune Checkpoint Research

BindingDB entries (CHEMBL4751227, CHEMBL3628594) indicate that structurally related indole-bearing compounds inhibit indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values down to 12 nM in cellular assays [3]. While the exact data point for the titled compound is not publicly confirmed, the indole core is a privileged IDO1-binding motif, and procurement is warranted for exploratory IDO1 inhibition screening, particularly in the context of tumor microenvironment immuno-oncology research.

Quote Request

Request a Quote for 2-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.